2-Nitro-5-(phenylthio)aniline
CAS No.: 43156-47-4
Cat. No.: VC21185262
Molecular Formula: C12H10N2O2S
Molecular Weight: 246.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 43156-47-4 |
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Molecular Formula | C12H10N2O2S |
Molecular Weight | 246.29 g/mol |
IUPAC Name | 2-nitro-5-phenylsulfanylaniline |
Standard InChI | InChI=1S/C12H10N2O2S/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2 |
Standard InChI Key | AJGJUXSVUPXOHL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N |
Canonical SMILES | C1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N |
Introduction
Chemical Structure and Identity
Molecular Identity and Nomenclature
2-Nitro-5-(phenylthio)aniline is an organic compound with several synonyms in chemical databases and literature. The compound has a well-defined molecular structure and standardized identifiers that are crucial for its unambiguous identification in scientific research.
The compound is formally identified with the following details:
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InChI: InChI=1S/C12H10N2O2S/c13-11-8-10(6-7-12(11)14(15)16)17-9-4-2-1-3-5-9/h1-8H,13H2
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Canonical SMILES: C1=CC=C(C=C1)SC2=CC(=C(C=C2)N+[O-])N
The compound has several alternative names in the scientific literature:
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2-Nitro-5-phenylthioaniline
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2-Nitro-5-phenylsulphanylaniline
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3-Amino-4-nitro-diphenyl-thioether
Structural Characteristics
The molecular structure of 2-Nitro-5-(phenylthio)aniline consists of a benzene ring with an amino group (-NH₂) and a nitro group (-NO₂) at positions 1 and 2, respectively, while a phenylthio group (-SPh) is attached at position 5. This arrangement creates an electron-rich aniline system modified by both electron-withdrawing (nitro) and electron-donating (amino) groups, resulting in a chemically reactive molecule with distinctive properties.
The structural features of this compound contribute significantly to its reactivity profile:
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The nitro group serves as a strong electron-withdrawing group, activating the ring for nucleophilic substitution.
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The amino group provides a nucleophilic center and can participate in various reactions.
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The phenylthio group adds steric bulk and provides additional reactivity through the sulfur atom.
Physical and Chemical Properties
Physical Properties
2-Nitro-5-(phenylthio)aniline possesses distinct physical properties that are important for its handling, purification, and application in various chemical processes. The following table summarizes the key physical properties of the compound:
The high boiling and flash points indicate the compound's thermal stability, while the LogP value suggests limited water solubility and good solubility in organic solvents. These properties influence the methods used for its synthesis, purification, and application in chemical reactions .
Chemical Properties
The chemical properties of 2-Nitro-5-(phenylthio)aniline are largely determined by its functional groups:
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The nitro group (-NO₂) is strongly electron-withdrawing, affecting the electron distribution in the aromatic ring and increasing the acidity of the amino group.
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The amino group (-NH₂) is nucleophilic but its nucleophilicity is reduced by the electron-withdrawing effect of the nitro group.
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The phenylthio group (-SPh) provides a site for oxidation reactions and can undergo various transformations.
These functional groups make 2-Nitro-5-(phenylthio)aniline reactive toward both electrophiles and nucleophiles, with the specific reactivity dependent on reaction conditions. The compound primarily acts as an electrophile in nucleophilic substitution reactions due to the activating effect of the nitro group.
Synthesis Methods
Nucleophilic Aromatic Substitution
The primary method for synthesizing 2-Nitro-5-(phenylthio)aniline involves a nucleophilic aromatic substitution reaction between 5-chloro-2-nitroaniline and thiophenol. This reaction typically proceeds with high efficiency, especially when conducted under appropriate conditions.
The general reaction can be represented as:
5-Chloro-2-nitroaniline + Thiophenol → 2-Nitro-5-(phenylthio)aniline + HCl
The reaction mechanism involves:
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Formation of a nucleophile from thiophenol (often by deprotonation)
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Attack of this nucleophile at the chlorine-bearing carbon
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Displacement of the chloride leaving group
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Formation of the target compound
The synthesis typically involves the following specific steps:
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Conversion of thiophenol to sodium thiophenolate using sodium hydride in dimethylformamide
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Reaction of the sodium thiophenolate with 5-chloro-2-nitroaniline
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Purification of the product through recrystallization
Reaction Conditions and Optimization
The synthesis of 2-Nitro-5-(phenylthio)aniline can be optimized by careful control of reaction conditions. The nucleophilic aromatic substitution reaction typically proceeds well in the presence of ammonia, which facilitates the substitution of the chlorine atom with the phenylthio group.
Under optimized conditions, the yield of this reaction can exceed 92%, with purities often greater than 90% by weight, making it an efficient synthetic pathway for producing the compound at both laboratory and industrial scales.
Temperature control, solvent selection, and reaction time are critical parameters that influence the yield and purity of the final product. The reaction is typically conducted at moderate temperatures to balance reaction rate with selectivity.
Chemical Reactions
Reduction Reactions
One of the most important reactions of 2-Nitro-5-(phenylthio)aniline is the reduction of the nitro group to form the corresponding diamine derivative. This transformation is particularly valuable in the synthesis of more complex molecules .
A specific example of this reduction is described in the synthesis of N-[2-amino-5-(phenylthio)phenyl]-2-methoxyacetamide:
The 2-nitro-5-phenylthio-(2-methoxy)acetanilide (32.0 g) is reduced using a base iron/nickel supported catalyst (content 10%, 3.2 g) in methanol (200 ml) in a stainless steel autoclave. The reaction is conducted under hydrogen pressure of 0.5 MPa, at a temperature of 25-35°C, for approximately 12 hours. Following filtration and proper workup, the reduced product, 2-amino-5-phenylsulfanyl-(2-methoxy)acetanilide, is obtained with a purity exceeding 99.0% and a yield of 94.2% .
This reduction reaction is significant as it allows for the conversion of the nitro group to an amino group, substantially changing the reactivity profile of the molecule and opening pathways to various derivatives.
Other Notable Reactions
2-Nitro-5-(phenylthio)aniline can participate in a range of other chemical transformations due to its functional groups:
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Diazotization of the amino group: The primary amine can be converted to a diazonium salt, which can then participate in various coupling reactions.
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Oxidation of the sulfur: The phenylthio group can be oxidized to sulfoxide or sulfone derivatives, which possess different reactivities and can be used in subsequent transformations.
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Electrophilic aromatic substitution: Despite the deactivating effect of the nitro group, certain highly reactive electrophiles can react with the aromatic ring.
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Nucleophilic aromatic substitution: The nitro group activates the ring toward nucleophilic attack, potentially allowing for further functionalization.
These reactions demonstrate the versatility of 2-Nitro-5-(phenylthio)aniline as a synthetic intermediate, capable of undergoing diverse transformations to yield a wide range of complex molecules.
Applications
As a Synthetic Intermediate
2-Nitro-5-(phenylthio)aniline serves primarily as a valuable synthetic intermediate in the preparation of more complex molecules. Its structural features—particularly the combination of amino, nitro, and phenylthio groups—make it an ideal building block for constructing a variety of target compounds with specific properties.
One documented application is in the synthesis of N-[2-amino-5-(phenylthio)phenyl]-2-methoxyacetamide, which is achieved through a reduction reaction followed by appropriate workup procedures. This transformation illustrates how 2-Nitro-5-(phenylthio)aniline can be used as a precursor in multistep synthetic routes to access more complex molecular architectures .
The compound's ability to undergo selective functionalization at different sites makes it particularly valuable in divergent synthesis strategies, where a common intermediate is used to access multiple target compounds through different reaction pathways.
Industrial and Research Applications
Beyond its role as a synthetic intermediate in laboratory settings, 2-Nitro-5-(phenylthio)aniline has potential applications in various industrial and research contexts:
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Pharmaceutical development: The compound can serve as a building block for constructing biologically active molecules, potentially including antiparasitic agents.
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Material science: Derivatives of 2-Nitro-5-(phenylthio)aniline may contribute to the development of functional materials with specific optical, electronic, or mechanical properties.
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Analytical chemistry: The compound's distinct structure and reactivity profile make it potentially useful as a standard or reference material in analytical methods.
The diverse applications of 2-Nitro-5-(phenylthio)aniline highlight its importance as a chemical building block with broad utility across multiple disciplines.
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